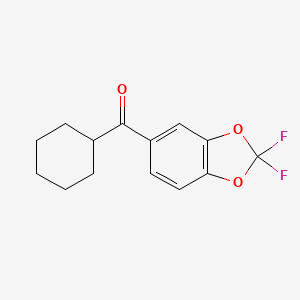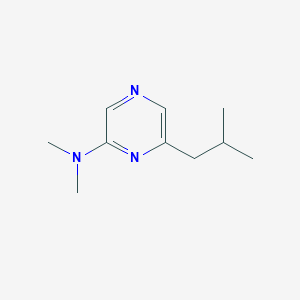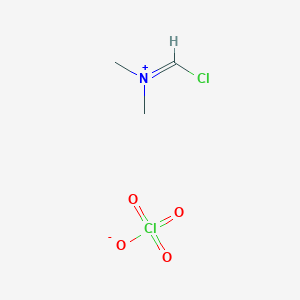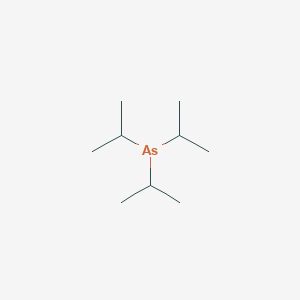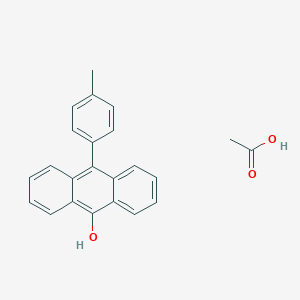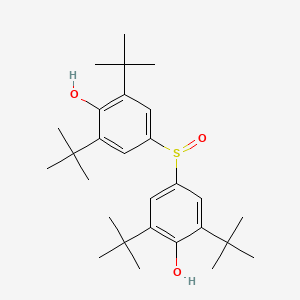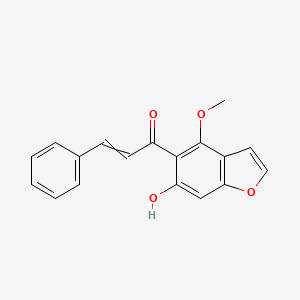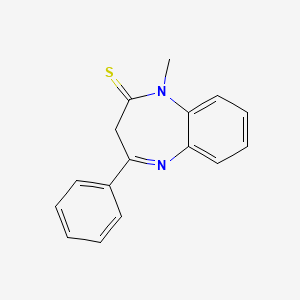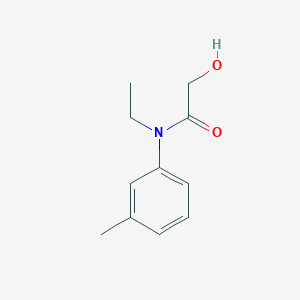
3-Phenylpropane-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C13H8N4 It is characterized by the presence of a phenyl group attached to a propane backbone, which is further substituted with four nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Phenylpropane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of tetracyanoethylene with toluene. This reaction proceeds via a charge-transfer complex formation, followed by electron transfer and proton transfer steps. The reaction can be carried out under photochemical or thermal conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials such as tetracyanoethylene and aromatic hydrocarbons. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenylpropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons. Substitution reactions can lead to a variety of substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenylpropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenylpropane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through electron transfer and proton transfer processes. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems. For example, its derivatives have been shown to alkylate nucleophilic regions of tumor-cell DNA, inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,2-Tetracyanocyclopropane: Similar in structure but lacks the phenyl group.
3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile: Contains a methoxy group instead of a phenyl group.
Uniqueness
3-Phenylpropane-1,1,2,2-tetracarbonitrile is unique due to the presence of both a phenyl group and four nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to form charge-transfer complexes and undergo various chemical transformations makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
57084-61-4 |
|---|---|
Molekularformel |
C13H8N4 |
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
3-phenylpropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H8N4/c14-7-12(8-15)13(9-16,10-17)6-11-4-2-1-3-5-11/h1-5,12H,6H2 |
InChI-Schlüssel |
APZCJIWKNQJTMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C#N)(C#N)C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





